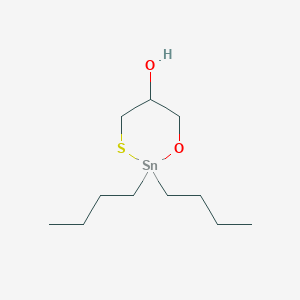
2,2-Dibutyl-1,3,2-oxathiastanninan-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibutyl-1,3,2-oxathiastanninan-5-ol is an organotin compound that features a unique structure with a tin atom bonded to both carbon and oxygen atoms. This compound is part of a broader class of organotin compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 2,2-Dibutyl-1,3,2-oxathiastanninan-5-ol typically involves the reaction of dibutyltin oxide with a suitable thiol and an alcohol. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Análisis De Reacciones Químicas
2,2-Dibutyl-1,3,2-oxathiastanninan-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tin atom is replaced by other nucleophiles, resulting in different organotin derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to optimize the reaction yields.
Aplicaciones Científicas De Investigación
2,2-Dibutyl-1,3,2-oxathiastanninan-5-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2-Dibutyl-1,3,2-oxathiastanninan-5-ol involves its interaction with molecular targets such as enzymes and cellular membranes. The tin atom in the compound can form coordination complexes with various biological molecules, affecting their function and activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the context of its use.
Comparación Con Compuestos Similares
2,2-Dibutyl-1,3,2-oxathiastanninan-5-ol can be compared with other organotin compounds such as:
2,2-Dibutyl-1,3,2-dioxastannolane: Similar in structure but with oxygen atoms instead of sulfur.
2,2-Dibutyl-1,3,2-dioxastannane: Another related compound with a different arrangement of oxygen atoms.
The uniqueness of this compound lies in its specific combination of tin, sulfur, and oxygen atoms, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
133302-04-2 |
|---|---|
Fórmula molecular |
C11H24O2SSn |
Peso molecular |
339.08 g/mol |
Nombre IUPAC |
2,2-dibutyl-1,3,2-oxathiastanninan-5-ol |
InChI |
InChI=1S/2C4H9.C3H7O2S.Sn/c2*1-3-4-2;4-1-3(5)2-6;/h2*1,3-4H2,2H3;3,5-6H,1-2H2;/q;;-1;+2/p-1 |
Clave InChI |
JCICEFRXPBGKHM-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn]1(OCC(CS1)O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane](/img/structure/B14275624.png)

![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)

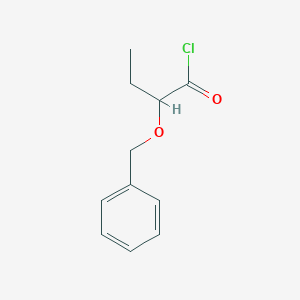
![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)
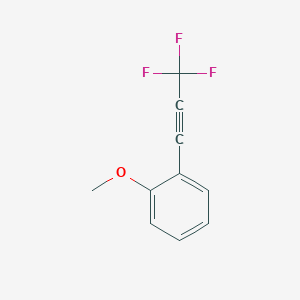
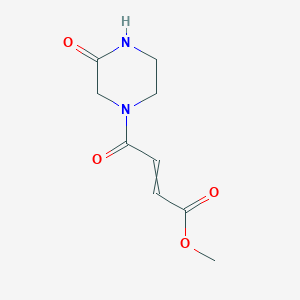
![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)
![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)
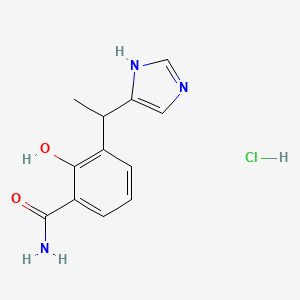
![Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate](/img/structure/B14275695.png)
